molecular formula C26H25N3 B12001512 N-[(E)-9-anthrylmethylidene]-4-(4-methylphenyl)-1-piperazinamine

N-[(E)-9-anthrylmethylidene]-4-(4-methylphenyl)-1-piperazinamine

Cat. No.: B12001512
M. Wt: 379.5 g/mol
InChI Key: VRSTZIDDSZZVAL-ZXVVBBHZSA-N
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Description

N-[(E)-9-anthrylmethylidene]-4-(4-methylphenyl)-1-piperazinamine is a complex organic compound that features a combination of anthracene, piperazine, and toluene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-9-anthrylmethylidene]-4-(4-methylphenyl)-1-piperazinamine typically involves the condensation of 9-anthraldehyde with 4-(4-methylphenyl)-1-piperazinamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction .

Industrial Production Methods

This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[(E)-9-anthrylmethylidene]-4-(4-methylphenyl)-1-piperazinamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(E)-9-anthrylmethylidene]-4-(4-methylphenyl)-1-piperazinamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(E)-9-anthrylmethylidene]-4-(4-methylphenyl)-1-piperazinamine involves its interaction with specific molecular targets. The compound can bind to proteins or nucleic acids, altering their function. The anthracene moiety may intercalate into DNA, disrupting replication and transcription processes. Additionally, the piperazine ring can interact with various receptors or enzymes, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(E)-9-anthrylmethylidene]-4-(4-methylphenyl)-1-piperazinamine is unique due to its specific combination of anthracene, piperazine, and toluene moieties. This unique structure imparts distinct electronic and photophysical properties, making it valuable for various applications in scientific research .

Properties

Molecular Formula

C26H25N3

Molecular Weight

379.5 g/mol

IUPAC Name

(E)-1-anthracen-9-yl-N-[4-(4-methylphenyl)piperazin-1-yl]methanimine

InChI

InChI=1S/C26H25N3/c1-20-10-12-23(13-11-20)28-14-16-29(17-15-28)27-19-26-24-8-4-2-6-21(24)18-22-7-3-5-9-25(22)26/h2-13,18-19H,14-17H2,1H3/b27-19+

InChI Key

VRSTZIDDSZZVAL-ZXVVBBHZSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N2CCN(CC2)/N=C/C3=C4C=CC=CC4=CC5=CC=CC=C53

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(CC2)N=CC3=C4C=CC=CC4=CC5=CC=CC=C53

Origin of Product

United States

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